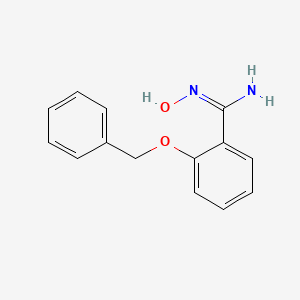

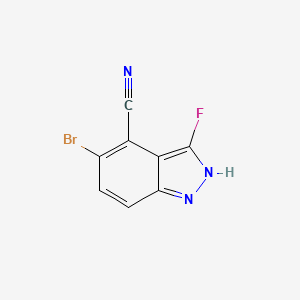

![molecular formula C16H9NO2 B11868051 Isoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-69-1](/img/structure/B11868051.png)

Isoindolo[2,1-a]quinoline-5,11-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソインドロ[2,1-a]キノリン-5,11-ジオンは、窒素含有多環芳香族化合物です。この化合物は、その重要な生物活性で知られるヘテロ環化合物のより大きなクラスの一部です。イソインドロ[2,1-a]キノリン-5,11-ジオンは、特にその潜在的な治療特性により、医薬品化学においてさまざまな科学研究分野で有望であることが示されています。

準備方法

合成経路および反応条件

イソインドロ[2,1-a]キノリン-5,11-ジオンは、いくつかの方法で合成することができます。1つの効率的な合成は、2-(1,3-ジオキソイソインドリン-2-イル)安息香酸とN-フェニル(トリフェニルホスホラニリデン)エテニミンとの反応を含みます。 この反応は、トルエンまたはジオキサン中で還流させると、イソインドロ[2,1-a]キノリン-5,11-ジオンを高収率で生成します .

別の方法は、アニリン、o-フタラアルデヒド、およびジエノフィルによる3成分イミノ・ディールス・アルダー反応を含みます。 この方法は、イソインドロ[2,1-a]キノリン-5,11-ジオンのさまざまな誘導体を合成するために使用されてきました .

工業生産方法

イソインドロ[2,1-a]キノリン-5,11-ジオンの工業生産方法は、文献ではあまりよく記録されていません。上記で述べた合成経路は、反応条件がより大規模な生産に最適化されている場合、工業用途に拡大することができます。

化学反応の分析

反応の種類

イソインドロ[2,1-a]キノリン-5,11-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して、異なる酸化生成物を形成することができます。

還元: 還元反応は、化合物のさまざまな還元形を生成することができます。

置換: イソインドロ[2,1-a]キノリン-5,11-ジオンは、特に環構造内の窒素原子および炭素原子で置換反応を起こすことができます。

一般的な試薬と条件

イソインドロ[2,1-a]キノリン-5,11-ジオンの反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。

還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなど。

置換試薬: ハロゲンまたはアルキル化剤など。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。たとえば、酸化はキノリン誘導体を生成する可能性があり、還元は化合物のさまざまな還元形を生成する可能性があります。

科学研究への応用

イソインドロ[2,1-a]キノリン-5,11-ジオンは、いくつかの科学研究への応用があります。

化学: より複雑な分子を合成するための構成要素として使用されます。

生物学: この化合物は、ヒトトポイソメラーゼ-IIおよびDNAジャイレースの阻害剤として可能性を示しており、抗がん研究の候補となっています.

医学: イソインドロ[2,1-a]キノリン-5,11-ジオン誘導体は、抗腫瘍活性について評価されており、さまざまな癌細胞株に対して有望であることが示されています.

産業: この化合物のユニークな構造は、新しい材料や医薬品の開発に役立ちます。

科学的研究の応用

Isoindolo[2,1-a]quinoline-5,11-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

作用機序

イソインドロ[2,1-a]キノリン-5,11-ジオンの作用機序は、トポイソメラーゼ-IIおよびDNAジャイレースなどの分子標的との相互作用を含みます。これらの酵素は、DNA複製および細胞分裂に不可欠です。 これらの酵素を阻害することにより、イソインドロ[2,1-a]キノリン-5,11-ジオンは癌細胞の増殖を防ぐことができます .

類似の化合物との比較

イソインドロ[2,1-a]キノリン-5,11-ジオンは、ジヒドロイソインドロ[2,1-a]キノリン-11-オンなどの他の類似の化合物と比較することができます。 両方の化合物は同様のコア構造を共有していますが、イソインドロ[2,1-a]キノリン-5,11-ジオンは、独特のジオン官能基のために独自であり、これは異なる化学的および生物学的特性を付与します .

類似の化合物のリスト

- ジヒドロイソインドロ[2,1-a]キノリン-11-オン

- イソインドロ[2,1-a]キナゾリン-5,11-ジオン

- インドロ[2,1-a]イソキノリン誘導体

これらの化合物は構造的に類似していますが、特定の官能基と生物活性は異なります。

類似化合物との比較

Isoindolo[2,1-a]quinoline-5,11-dione can be compared with other similar compounds such as dihydroisoindolo[2,1-a]quinolin-11-ones. While both compounds share a similar core structure, this compound is unique due to its specific dione functionality, which imparts distinct chemical and biological properties .

List of Similar Compounds

- Dihydroisoindolo[2,1-a]quinolin-11-ones

- Isoindolo[2,1-a]quinazoline-5,11-dione

- Indolo[2,1-a]isoquinoline derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities.

特性

CAS番号 |

143583-69-1 |

|---|---|

分子式 |

C16H9NO2 |

分子量 |

247.25 g/mol |

IUPAC名 |

isoindolo[2,3-a]quinoline-5,11-dione |

InChI |

InChI=1S/C16H9NO2/c18-15-9-14-10-5-1-2-6-11(10)16(19)17(14)13-8-4-3-7-12(13)15/h1-9H |

InChIキー |

XWVUTLBTTIYRGE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC=C4N3C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

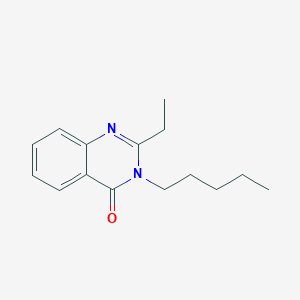

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

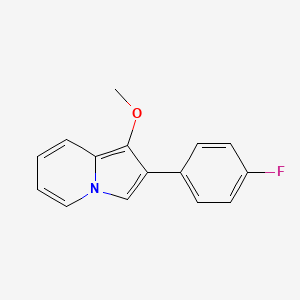

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)